![molecular formula C9H21NO4SSi B12515813 3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide CAS No. 819071-37-9](/img/structure/B12515813.png)
3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a sulfanyl group and a trimethoxysilyl group, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide typically involves the reaction of 3-mercaptopropionic acid with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Hydrolysis typically occurs in the presence of water or moisture .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and silanols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Mechanism of Action
The mechanism of action of 3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide involves its ability to form covalent bonds with various substrates. The sulfanyl group can interact with metal ions, while the trimethoxysilyl group can form siloxane bonds with surfaces. These interactions contribute to its effectiveness in applications such as surface modification and adhesion .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a sulfanyl group.
3-Mercaptopropyltrimethoxysilane: Contains a mercaptopropyl group but lacks the amide functionality.
Uniqueness
3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide is unique due to the presence of both sulfanyl and trimethoxysilyl groups, which provide a combination of reactivity and stability not found in other similar compounds. This makes it particularly useful in applications requiring strong adhesion and surface modification .
Properties
CAS No. |
819071-37-9 |
|---|---|
Molecular Formula |
C9H21NO4SSi |
Molecular Weight |
267.42 g/mol |
IUPAC Name |
3-sulfanyl-N-(3-trimethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C9H21NO4SSi/c1-12-16(13-2,14-3)8-4-6-10-9(11)5-7-15/h15H,4-8H2,1-3H3,(H,10,11) |
InChI Key |
BCVWGCYBSVMQFF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)CCS)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)
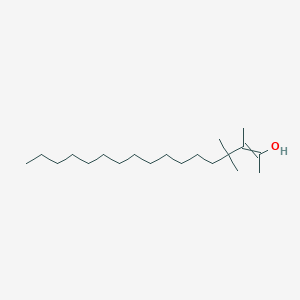


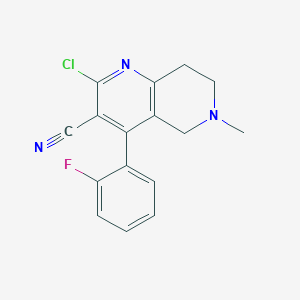
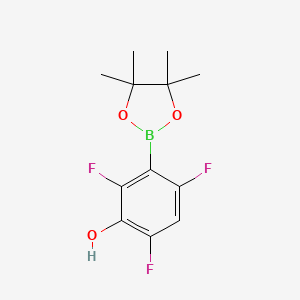
![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)

![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
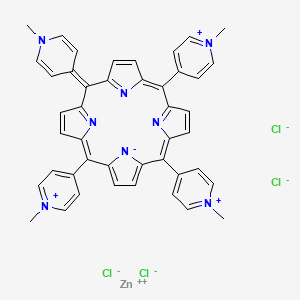

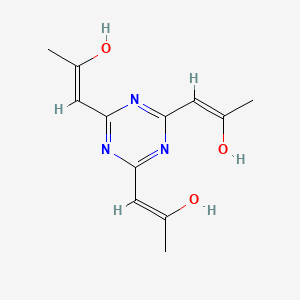
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
